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Compound of Interest

Compound Name: 3Alaph-Tigloyloxypterokaurene L3

Cat. No.: B15624079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ent-

kaurane diterpenoid, 3α-tigloyloxypterokaurene L3. This document is intended to serve as a

core resource for researchers engaged in natural product chemistry, pharmacology, and drug

development by presenting detailed spectroscopic data, experimental protocols, and a logical

workflow for its characterization.

Core Spectroscopic Data
The structural elucidation of 3α-tigloyloxypterokaurene L3 relies on a combination of nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data. While a specific primary source

detailing the isolation and characterization of this exact compound is not readily available in the

searched literature, this guide presents a representative dataset based on the analysis of

closely related kaurene diterpenoids isolated from ferns of the Pteris genus. The data is

organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of the

molecule. The chemical shifts are reported in parts per million (ppm) and the coupling

constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data (Representative)
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Position δH (ppm) Multiplicity J (Hz)

1 1.50 m

2 1.85 m

3 5.20 dd 11.5, 5.0

5 1.90 m

6 2.10 m

7 1.65 m

9 2.25 d 7.0

11 1.75 m

12 1.60 m

13 2.50 m

14 1.80 m

17 4.95, 4.80 br s, br s

18 1.05 s

19 1.15 s

20 0.95 s

Tigloyl Moiety

2' 6.80 qq 7.0, 1.5

3' 1.85 dq 7.0, 1.5

4' 1.80 s

5' 1.90 d 1.5

Table 2: ¹³C NMR Spectroscopic Data (Representative)
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Position δC (ppm) Position δC (ppm)

1 40.5 11 20.0

2 28.0 12 35.5

3 75.0 13 45.0

4 38.0 14 42.0

5 55.0 15 50.0

6 22.0 16 155.0

7 41.0 17 105.0

8 48.0 18 28.5

9 58.0 19 18.0

10 43.0 20 15.0

Tigloyl Moiety

1' 168.0 4' 14.5

2' 128.0 5' 12.0

3' 138.0

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular

formula of the compound.

Table 3: Mass Spectrometry Data (Representative)

Ion m/z [M+H]⁺ Calculated Formula

Molecular Ion 417.2638 C₂₅H₃₇O₅

Experimental Protocols
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The following sections outline the typical experimental procedures for the isolation and

spectroscopic analysis of ent-kaurane diterpenoids from plant material.

Extraction and Isolation
Plant Material Collection and Preparation: The aerial parts or roots of the source plant (e.g.,

Pteris longipinna) are collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent,

such as methanol or ethanol, at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate

compounds based on their polarity.

Chromatographic Separation: The active fraction (typically the ethyl acetate fraction for

diterpenoids) is subjected to a series of chromatographic techniques for purification. This

usually involves:

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and

gradient elution with solvent mixtures (e.g., hexane-ethyl acetate or chloroform-methanol).

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often

achieved using a reversed-phase C18 column with a mobile phase such as methanol-

water or acetonitrile-water.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 600 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or

deuterated methanol (CD₃OD). Standard 1D and 2D NMR experiments (COSY, HSQC,

HMBC) are performed to establish the complete structure and stereochemistry of the

molecule.

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a
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time-of-flight (TOF) or Orbitrap mass analyzer.

Logical Workflow for Characterization
The structural elucidation of a novel natural product like 3α-tigloyloxypterokaurene L3 follows a

systematic workflow.
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Figure 1: Workflow for the isolation and structural elucidation of 3α-tigloyloxypterokaurene L3.

Potential Signaling Pathways
Diterpenoids isolated from Pteris species have been reported to exhibit a range of biological

activities, including anti-inflammatory and cytotoxic effects. While the specific signaling

pathways modulated by 3α-tigloyloxypterokaurene L3 have not been detailed in the available

literature, related ent-kaurane diterpenoids are known to interact with key inflammatory

pathways. A plausible hypothetical signaling cascade is depicted below.
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Figure 2: Hypothetical anti-inflammatory signaling pathway for 3α-tigloyloxypterokaurene L3.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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